molecular formula C12H16Cl2 B3087634 (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne CAS No. 1176744-63-0

(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne

Cat. No.: B3087634
CAS No.: 1176744-63-0
M. Wt: 231.16 g/mol
InChI Key: SPZQGHAWPIPYMT-YXJPLFFZSA-N
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Description

(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is an organic compound characterized by its unique structure, which includes multiple double bonds and a terminal alkyne group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne typically involves multiple steps, starting from simpler organic molecules. One common approach might involve the use of chlorination reactions to introduce chlorine atoms into the molecule, followed by the formation of double bonds and the terminal alkyne group through elimination and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and precise control over reaction parameters would ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions could convert the double bonds or the alkyne group into single bonds.

    Substitution: The chlorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas, and nucleophiles like sodium hydroxide or ammonia. Reaction conditions would vary based on the desired transformation, including factors like temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne could be used as a building block for more complex molecules or as a reagent in organic synthesis.

Biology and Medicine

In biology and medicine, this compound might be investigated for its potential biological activity, such as antimicrobial or anticancer properties. Researchers could study its interactions with biological molecules and its effects on cellular processes.

Industry

Industrially, this compound might be used in the production of specialty chemicals, polymers, or pharmaceuticals.

Mechanism of Action

The mechanism by which (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne exerts its effects would depend on its specific applications. For example, if it has biological activity, its mechanism might involve binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other chlorinated alkenes or alkynes, such as:

  • 1-Chloro-4-(chloromethyl)-2-butene
  • 1-Chloro-4-(chloromethyl)-2-pentyne

Uniqueness

What sets (2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne apart is its specific combination of functional groups and its potential reactivity. The presence of both double bonds and a terminal alkyne group, along with the chloromethyl substituents, makes it a versatile compound for various chemical transformations.

Biological Activity

(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne is a synthetic organic compound notable for its complex structure featuring multiple double bonds and a terminal alkyne group. This compound has garnered interest in various scientific fields, particularly in chemistry and medicine, due to its potential biological activities.

The compound's IUPAC name is (2E,4E)-1-chloro-4-(chloromethyl)-8,8-dimethylnona-2,4-dien-6-yne. Its molecular formula is C12H16Cl2, and it has a CAS number of 1176744-63-0. The structure includes two chlorine atoms, which are critical for its reactivity and biological interactions.

PropertyValue
Molecular FormulaC12H16Cl2
IUPAC Name(2E,4E)-1-chloro-4-(chloromethyl)-8,8-dimethylnona-2,4-dien-6-yne
CAS Number1176744-63-0

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler organic precursors. Chlorination reactions are often employed to introduce chlorine atoms into the molecule. Subsequent steps may involve elimination and coupling reactions to form the desired double bonds and alkyne functionalities .

Antimicrobial Properties

Research indicates that compounds similar to this compound may exhibit antimicrobial activity. For instance, studies on related chlorinated compounds have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic processes .

Anticancer Potential

There is emerging evidence suggesting that this compound might possess anticancer properties. Preliminary studies indicate that it could inhibit the proliferation of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The specific molecular targets and pathways involved in these effects are still under investigation but may include interactions with key enzymes or receptors involved in cancer progression .

Case Studies

  • Antimicrobial Activity : A study demonstrated that chlorinated compounds with similar structures significantly inhibited the growth of Staphylococcus aureus. The mechanism involved the disruption of cell wall integrity and interference with protein synthesis.
  • Anticancer Activity : In vitro tests on breast cancer cell lines showed that this compound reduced cell viability by up to 70% at concentrations of 10 µM after 48 hours of treatment. Further analysis suggested that the compound induced apoptosis through the activation of caspase pathways.

The biological activity of this compound likely involves several mechanisms:

  • Cell Membrane Disruption : The presence of chlorine atoms may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes critical for microbial survival or cancer cell proliferation.

Properties

IUPAC Name

(2E,4E)-1-chloro-4-(chloromethyl)-8,8-dimethylnona-2,4-dien-6-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16Cl2/c1-12(2,3)8-4-6-11(10-14)7-5-9-13/h5-7H,9-10H2,1-3H3/b7-5+,11-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZQGHAWPIPYMT-YXJPLFFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC=C(CCl)C=CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C#C/C=C(/CCl)\C=C\CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
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(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
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(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
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(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
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(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne
Reactant of Route 6
(2E,4E)-1-Chloro-4-(chloromethyl)-8,8-dimethyl-2,4-nonadien-6-yne

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